molecular formula C8H12N6S B1527146 4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1338494-44-2

4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1527146
CAS No.: 1338494-44-2
M. Wt: 224.29 g/mol
InChI Key: URMQVUJGFWDGNN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, one method involves the reaction of 4-amino-3,5-dimethyl-1-pyrazole with other reagents .

Scientific Research Applications

Synthesis and Biological Activities

  • Analgesic and Antioxidant Activities : Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized, showing significant in vivo analgesic and in vitro antioxidant properties (Karrouchi et al., 2016).
  • α-Glucosidase Inhibitory and Antioxidant Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings demonstrated significant inhibitory potential in α-glucosidase inhibition assay and potent antioxidant activity in vitro (Pillai et al., 2019).
  • Antibacterial, Anti-Inflammatory, and Antioxidant Agents : Synthesized Schiff bases of 1,2,4-triazole-3-thiols displayed excellent anti-inflammatory, antioxidant, and antibacterial activities against various pathogenic bacteria (Kate et al., 2018).

Synthesis and Chemical Properties

  • Facile One-Pot Synthesis : A one-pot synthesis method was developed for substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiols, highlighting an efficient approach to create these compounds (Jilloju & Vedula, 2018).
  • Regioselective Reaction and Pharmacological Studies : New Schiff and Mannich bases derived from 1,2,4-triazoles were synthesized and showed significant antimicrobial activity (Isloor et al., 2009).
  • Synthesis of S-derivatives : S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol were synthesized, and preliminary studies indicated the potential for anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

Antimicrobial and Antitubercular Activities

  • Synthesis and Pharmacological Study : Thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole displayed antimicrobial and antitubercular activities (Dave et al., 2007).
  • Synthesis and Evaluation of Antimicrobial Activities : Novel 1,2,4-triazoles synthesized from isonicotinic acid hydrazide exhibited good to moderate antimicrobial activity (Bayrak et al., 2009).

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s generally important to handle all chemical compounds with appropriate safety measures .

Biochemical Analysis

Biochemical Properties

4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by forming stable complexes that alter their catalytic efficiency . Additionally, this compound can bind to metal ions, which further influences its biochemical properties and interactions with metalloproteins .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . In normal cells, this compound can enhance antioxidant defenses by upregulating the expression of antioxidant enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This compound also interacts with DNA and RNA, potentially affecting transcription and translation processes . Furthermore, this compound can modulate the activity of transcription factors, thereby influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . Additionally, this compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, such as the cytoplasm and nucleus . The compound’s distribution can also be influenced by its binding affinity to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and DNA repair processes .

Properties

IUPAC Name

4-amino-3-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S/c1-5-3-6(2)13(12-5)4-7-10-11-8(15)14(7)9/h3H,4,9H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMQVUJGFWDGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NNC(=S)N2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
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4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
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4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

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